1-Phenylethanethiol

描述

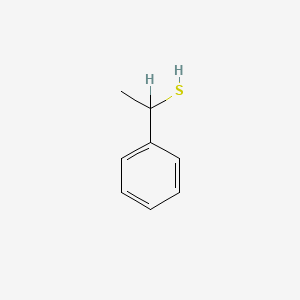

Structure

3D Structure

属性

IUPAC Name |

1-phenylethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZBJCFNHPYNKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60863734 | |

| Record name | Benzenemethanethiol, .alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow oily liquid; Meat-like, pungent odour | |

| Record name | (+\/-)-1-Phenylethylmercaptan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1653/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | (+\/-)-1-Phenylethylmercaptan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1653/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.017-1.021 | |

| Record name | (+\/-)-1-Phenylethylmercaptan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1653/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6263-65-6, 33877-11-1 | |

| Record name | 1-Phenylethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6263-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006263656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanethiol, alpha-methyl-, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033877111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanethiol, .alpha.-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanethiol, .alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanethiol, .alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanethiol, α-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYLETHANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62EE7Q6MB0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (+/-)-1-Phenylethylmercaptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032467 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 1-Phenylethanethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylethanethiol, also known as α-methylbenzyl mercaptan, is an organosulfur compound that is notable for its distinct aroma and its utility as a synthetic intermediate.[1] As a thiol, its chemical behavior is largely dictated by the nucleophilicity and redox activity of the sulfhydryl (-SH) group. Its close structural relation to 1-phenylethanol (B42297), a common fragrance ingredient, makes it a compound of interest in the study of structure-odor relationships. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, tailored for professionals in chemical research and drug development.

Chemical and Physical Properties

This compound is a yellow, oily liquid with a characteristic sulfurous and meaty odor.[2] It is sparingly soluble in water but soluble in organic solvents like ethanol.[2] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀S | PubChem[2] |

| Molecular Weight | 138.23 g/mol | PubChem[2] |

| Appearance | Yellow oily liquid | PubChem[2] |

| Odor | Sulfurous, meaty, pungent | PubChem[2] |

| Density | 1.017-1.021 g/cm³ | PubChem[2] |

| Boiling Point | ~207 °C (estimated) | PubChem |

| Refractive Index | 1.579-1.585 | PubChem[2] |

| Solubility | Insoluble in water; Soluble in ethanol | PubChem[2] |

| pKa | ~10.12 (Predicted) | ChemicalBook |

| LogP | 2.4 | PubChem[3][4] |

| CAS Number | 6263-65-6 | CymitQuimica[1] |

Molecular Structure

The structure of this compound consists of a phenyl group and a thiol group attached to the same carbon atom of an ethyl chain. This benzylic thiol is chiral, existing as a racemic mixture of (R)- and (S)-enantiomers.

Table 2: Structural Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| SMILES | CC(S)c1ccccc1 | PubChem |

| InChI | InChI=1S/C8H10S/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3 | PubChem[2] |

| InChIKey | QZZBJCFNHPYNKO-UHFFFAOYSA-N | PubChem[2] |

Due to the lack of readily available experimental data from techniques like X-ray crystallography, detailed bond lengths and angles are best estimated using computational methods.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methine proton, the methyl protons, and the thiol proton. The chemical shifts can be predicted based on the electronic environment of the protons.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Phenyl H | 7.2-7.4 | Multiplet | 5H |

| Methine CH | ~4.2 | Quartet | 1H |

| Thiol SH | 1.8-2.0 | Doublet | 1H |

| Methyl CH₃ | ~1.6 | Doublet | 3H |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (ppm) |

| Quaternary Phenyl C | ~145 |

| Phenyl CH | ~128.5, ~127.5, ~126 |

| Methine CH | ~40 |

| Methyl CH₃ | ~25 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for the functional groups present.

Table 5: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| S-H stretch | 2550-2600 | Weak |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=C stretch (aromatic) | 1450-1600 | Medium-Strong |

| C-S stretch | 600-800 | Weak |

Experimental Protocols

Synthesis of this compound from 1-Phenylethanol

This protocol describes a two-step synthesis of this compound starting from 1-phenylethanol. The first step involves the conversion of the alcohol to the corresponding bromide, followed by substitution with a thiol group using thiourea (B124793).[5]

Step 1: Synthesis of 1-Bromo-1-phenylethane

-

Materials: 1-phenylethanol, Phosphorus tribromide (PBr₃), anhydrous diethyl ether.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-phenylethanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide (0.33 equivalents) to the stirred solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture over ice.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-bromo-1-phenylethane.

-

Step 2: Synthesis of this compound

-

Materials: 1-bromo-1-phenylethane, thiourea, ethanol, sodium hydroxide (B78521).

-

Procedure:

-

Dissolve the crude 1-bromo-1-phenylethane and an equimolar amount of thiourea in ethanol.

-

Reflux the mixture for 2-3 hours.

-

After reflux, add a solution of sodium hydroxide (2 equivalents) in water to the reaction mixture.

-

Continue to reflux for another 2 hours to hydrolyze the intermediate isothiouronium salt.

-

Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude this compound by vacuum distillation.

-

Chemical Reactivity and Signaling Pathways

The primary reactivity of this compound is centered around the thiol group. It can act as a potent nucleophile, especially after deprotonation to the thiolate anion.

S-Alkylation

A common reaction of thiols is S-alkylation, where the sulfur atom attacks an electrophilic carbon, typically from an alkyl halide, to form a thioether. This reaction proceeds via an Sₙ2 mechanism.

Oxidation to Disulfides

Thiols can be readily oxidized to form disulfides. This reaction is a key process in various biological systems and is also a common transformation in organic synthesis. Mild oxidizing agents such as iodine or air can facilitate this conversion.

Conclusion

This compound is a versatile chemical with interesting properties and reactivity. Its synthesis from readily available precursors and the nucleophilic nature of its thiol group make it a useful building block in organic synthesis. The data and protocols presented in this guide offer a solid foundation for researchers and scientists working with this compound in various applications, from fragrance chemistry to the development of new pharmaceuticals. Further research into its enantioselective synthesis and biological activities could unveil new opportunities for this intriguing molecule.

References

- 1. CAS 6263-65-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H10S | CID 141850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-1-Phenylethanethiol | C8H10S | CID 12217730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-1-Phenylethanethiol | C8H10S | CID 10313168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. homework.study.com [homework.study.com]

An In-depth Technical Guide to the Chirality of (R)-1-Phenylethanethiol and (S)-1-Phenylethanethiol for Researchers and Drug Development Professionals

An Introduction to the Chiral Significance of 1-Phenylethanethiol Enantiomers

This compound, a chiral organosulfur compound, exists as two non-superimposable mirror images, or enantiomers: (R)-1-Phenylethanethiol and (S)-1-Phenylethanethiol. The distinct three-dimensional arrangement of these molecules at the stereogenic center, the carbon atom bonded to the thiol group, phenyl group, methyl group, and hydrogen atom, dictates their differential interactions with other chiral molecules, a principle of paramount importance in drug development and asymmetric synthesis. In the pharmaceutical industry, it is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even elicit adverse effects. Consequently, the synthesis and characterization of enantiomerically pure compounds are critical for the development of safe and effective medicines. This guide provides a comprehensive technical overview of the synthesis, separation, and characterization of (R)- and (S)-1-Phenylethanethiol, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Chiral Properties

The distinct stereochemistry of (R)- and (S)-1-Phenylethanethiol gives rise to their characteristic optical activity, a fundamental property for their identification and quality control. While many physical properties of enantiomers are identical, they rotate plane-polarized light in equal but opposite directions.

| Property | (R)-1-Phenylethanethiol | (S)-1-Phenylethanethiol | Racemic this compound |

| Molecular Formula | C₈H₁₀S[1][2] | C₈H₁₀S[1][2] | C₈H₁₀S[3] |

| Molecular Weight | 138.23 g/mol [1][2] | 138.23 g/mol [1][2] | 138.23 g/mol [3] |

| Appearance | Colorless liquid[4] | Data not available | Yellow oily liquid[3] |

| Boiling Point | ~180 °C[4] | Data not available | Data not available |

| Density | ~1.03 g/cm³[4] | Data not available | 1.017-1.021 g/cm³[3] |

| Solubility | Poorly soluble in water; Soluble in organic solvents like ethanol (B145695) and diethyl ether[4] | Data not available | Insoluble in water; Soluble in ethanol[3] |

| Specific Rotation ([α]D) | Data not available | Data not available | 0° |

Enantioselective Synthesis and Resolution Strategies

The preparation of enantiomerically pure (R)- and (S)-1-Phenylethanethiol can be achieved through two primary strategies: asymmetric synthesis, which directly creates the desired enantiomer, and chiral resolution, which separates a racemic mixture into its constituent enantiomers.

Asymmetric Synthesis

Several methods have been developed for the stereocontrolled synthesis of this compound.

-

Reduction of Thioesters: A common approach involves the reduction of a chiral 1-phenylethyl thioester using a reducing agent like lithium aluminum hydride in an inert solvent such as tetrahydrofuran. This method can yield (R)-1-Phenylethanethiol with high enantiomeric purity[4].

-

Thiolation of Alcohols: Enantiomerically pure 1-phenylethanol (B42297) can be converted to the corresponding thiol. This often involves activating the alcohol, for example, by converting it to a halide, followed by nucleophilic substitution with a thiolating agent like thiourea (B124793) and subsequent hydrolysis[4].

-

Mitsunobu Reaction: The Mitsunobu reaction offers a powerful method for the stereospecific conversion of alcohols to various functional groups, including thiols, with inversion of configuration. An enantiomerically pure alcohol can be reacted with a thiolating agent in the presence of a phosphine (B1218219) and an azodicarboxylate to yield the corresponding thiol with the opposite stereochemistry[6][7][8].

Chiral Resolution

Kinetic resolution is a widely employed technique for separating racemic mixtures. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.

-

Lipase-Catalyzed Kinetic Resolution: Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of chiral alcohols and their derivatives. Candida antarctica lipase (B570770) B (CAL-B), often immobilized as Novozym 435, is a versatile and highly enantioselective enzyme for this purpose[9][10]. In the case of racemic 1-phenylethanol, CAL-B preferentially acylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted. A similar strategy can be applied to the resolution of this compound, where one enantiomer is selectively acylated or deacylated.

Experimental Protocols

Lipase-Catalyzed Kinetic Resolution of Racemic 1-Phenylethanol (Model Protocol)

This protocol for the analogous alcohol provides a framework that can be adapted for this compound.

Materials:

-

Racemic 1-phenylethanol

-

Immobilized Candida antarctica lipase B (Novozym 435)

-

Acyl donor (e.g., vinyl acetate)

-

Organic solvent (e.g., n-hexane)

-

Sealed glass bioreactor

-

Orbital shaker

-

HPLC with a chiral column (e.g., Chiralcel OB)[9]

Procedure:

-

Dissolve a known concentration of racemic 1-phenylethanol (e.g., 40–400 mM) in n-hexane in a sealed glass bioreactor[9].

-

Add the acyl donor, vinyl acetate (B1210297) (e.g., 120–1200 mM), and the immobilized lipase (e.g., 2–22 mg/mL) to the reaction mixture[9].

-

Incubate the reaction at a controlled temperature (e.g., 20–60 °C) with agitation (e.g., 50–400 rpm) for a specified time (e.g., 5–120 minutes)[9].

-

Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by chiral HPLC.

-

Upon reaching the desired conversion (typically around 50% for optimal resolution), stop the reaction by filtering off the enzyme.

-

The resulting mixture contains the acylated enantiomer (e.g., (R)-1-phenylethyl acetate) and the unreacted enantiomer (e.g., (S)-1-phenylethanol), which can then be separated by standard chromatographic techniques.

Workflow for Lipase-Catalyzed Kinetic Resolution

Caption: Workflow for the lipase-catalyzed kinetic resolution of racemic this compound.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

Chiral HPLC is the most common and reliable method for determining the enantiomeric excess (ee) of a chiral compound. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

General HPLC Conditions for Chiral Separation:

-

Column: A suitable chiral stationary phase is crucial. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are widely used and effective for a broad range of compounds[11][12][13][14][15][16].

-

Mobile Phase: The mobile phase composition, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), is optimized to achieve the best separation[11][12][13][14][15][16]. The ratio of these solvents significantly impacts the retention times and resolution of the enantiomers.

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection: UV detection is commonly used, with the wavelength set to an absorption maximum of the analyte.

Logical Workflow for Chiral HPLC Method Development

Caption: A logical workflow for developing a chiral HPLC separation method.

Applications in Drug Development and Asymmetric Synthesis

Chiral thiols, including the enantiomers of this compound, are valuable building blocks and intermediates in the synthesis of pharmaceuticals and other biologically active molecules[4][17][18][19][20]. Their nucleophilic nature allows for their incorporation into various molecular scaffolds[4].

Organosulfur compounds, in general, play a significant role in medicinal chemistry due to their diverse biological activities. Many act as antioxidants by activating the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes[21]. Thiols can also act as radical scavengers and are involved in cellular redox homeostasis[22]. While specific signaling pathways directly modulated by (R)- or (S)-1-phenylethanethiol are not extensively documented in the available literature, the broader class of chiral organosulfur compounds is known to interact with various biological targets, often with high stereoselectivity[23].

The enantiomers of this compound can also serve as chiral auxiliaries, temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction[4]. After the desired stereocenter is created, the auxiliary can be removed and potentially recycled.

Significance of Chirality in Biological Systems

References

- 1. (R)-1-Phenylethanethiol | C8H10S | CID 12217730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-1-Phenylethanethiol | C8H10S | CID 10313168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C8H10S | CID 141850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy (R)-1-Phenylethanethiol (EVT-3397340) | 33877-16-6 [evitachem.com]

- 5. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. atlanchimpharma.com [atlanchimpharma.com]

- 9. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. youtube.com [youtube.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 15. shimadzu.com [shimadzu.com]

- 16. hplc.eu [hplc.eu]

- 17. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]

- 18. Pharmaceutical Intermediates | Advanced Intermediates | API intermediates | Bulk drug intermediates [sarex.com]

- 19. apicule.com [apicule.com]

- 20. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 21. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Spectroscopic Data of 1-Phenylethanethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 1-Phenylethanethiol (CAS No: 6263-65-6). The information presented includes Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, compiled to support research, development, and quality control activities involving this compound. Detailed experimental protocols are provided for each analytical technique, and logical workflows for spectroscopic analysis are illustrated.

Spectroscopic Data

The following tables summarize the quantitative spectroscopic data obtained for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 90 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.33 | m | - | 5H | C₆H₅ |

| 4.15 | q | 6.8 | 1H | CH |

| 1.95 | d | 6.8 | 1H | SH |

| 1.67 | d | 6.8 | 3H | CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 22.63 MHz

| Chemical Shift (δ) ppm | Assignment |

| 145.4 | C (Aromatic) |

| 128.4 | CH (Aromatic) |

| 127.1 | CH (Aromatic) |

| 125.8 | CH (Aromatic) |

| 41.5 | CH |

| 25.1 | CH₃ |

IR (Infrared) Spectroscopy Data

Technique: Neat

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080, 3060, 3020 | Medium | Aromatic C-H Stretch |

| 2980, 2920 | Medium | Aliphatic C-H Stretch |

| 2560 | Weak | S-H Stretch |

| 1600, 1490, 1450 | Medium-Strong | Aromatic C=C Bending |

| 1070 | Medium | C-S Stretch |

| 760, 690 | Strong | C-H Out-of-plane Bending |

MS (Mass Spectrometry) Data

Technique: Electron Ionization (EI)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 138 | 30 | [M]⁺ (Molecular Ion) |

| 123 | 20 | [M - CH₃]⁺ |

| 105 | 100 | [C₈H₉]⁺ |

| 104 | 40 | [C₈H₈]⁺ |

| 103 | 35 | [C₈H₇]⁺ |

| 79 | 45 | [C₆H₇]⁺ |

| 78 | 30 | [C₆H₆]⁺ |

| 77 | 50 | [C₆H₅]⁺ |

| 51 | 30 | [C₄H₃]⁺ |

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in 0.6-0.7 mL of CDCl₃ in a clean, dry vial. For ¹³C NMR, a more concentrated solution (50-100 mg) may be used to improve the signal-to-noise ratio.

-

Sample Transfer: The prepared solution is carefully transferred into a 5 mm NMR tube using a pipette. The liquid column height should be approximately 4-5 cm.

-

Instrument Setup: The NMR spectrometer is set up for the desired nucleus (¹H or ¹³C).

-

Data Acquisition: The sample tube is placed in the spectrometer. The magnetic field is locked onto the deuterium (B1214612) signal of the solvent, and the field homogeneity is optimized through shimming. Standard pulse sequences are used to acquire the spectra. For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample

-

FT-IR spectrometer

-

Salt plates (e.g., NaCl or KBr) or an ATR accessory

-

Pipette

Procedure (Neat Liquid):

-

Sample Application: A single drop of the neat this compound liquid is placed onto the surface of a clean, dry salt plate.

-

Sample Sandwich: A second salt plate is carefully placed on top of the first, creating a thin liquid film between the two plates. The plates are gently pressed together to ensure a uniform film thickness.

-

Data Acquisition: The salt plate assembly is placed in the sample holder of the FT-IR spectrometer. A background spectrum of the empty beam path is recorded. Subsequently, the sample spectrum is acquired over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system

-

Volatile solvent (e.g., dichloromethane (B109758) or hexane)

-

Microsyringe

Procedure (GC-MS with Electron Ionization):

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent.

-

Injection: A small volume (typically 1 µL) of the prepared solution is injected into the GC inlet using a microsyringe. The high temperature of the inlet vaporizes the sample.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through the GC column. The column separates the components of the sample based on their volatility and interaction with the stationary phase.

-

Ionization: As this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at its specific m/z value, generating the mass spectrum.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses described.

The Natural Occurrence of 1-Phenylethanethiol in the Botanical Realm: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylethanethiol, a volatile sulfur-containing organic compound, is recognized for its potent and distinct aroma, often described as sulfury and burnt. While its presence as a food odorant is acknowledged, its natural occurrence within the plant kingdom has been a subject of limited investigation. This technical guide provides a comprehensive overview of the current knowledge regarding the natural presence of this compound in plants, its quantitative analysis, and a putative biosynthetic pathway. This information is of significant value to researchers in phytochemistry, flavor chemistry, and drug development, offering insights into the biosynthesis of unique secondary metabolites and potential applications.

Natural Occurrence and Quantitative Data

To date, the most definitive identification and quantification of this compound in plants has been in curry leaves (Bergera koenigii or Murraya koenigii). A study by Steinhaus and Schieberle (2017) confirmed it as a key aroma compound in this plant.[1] The concentrations of its two enantiomers in fresh curry leaves are detailed in the table below.

| Plant Species | Plant Part | Compound | Concentration (μg/kg) |

| Bergera koenigii (Curry leaf) | Fresh leaves | (1S)-1-Phenylethanethiol | 150 |

| Bergera koenigii (Curry leaf) | Fresh leaves | (1R)-1-Phenylethanethiol | 120 |

Data sourced from Steinhaus & Schieberle (2017).[1]

The study also noted that the concentration of this compound decreased upon tissue disruption and drying of fresh leaves, yet increased upon frying of dried leaves, suggesting the presence of a yet unidentified thermolabile precursor.[1]

While not directly identifying this compound, research on tea (Camellia sinensis) has elucidated the biosynthesis of the structurally similar compound, 1-phenylethanol (B42297).[2][3][4][5] This provides a strong foundation for proposing a biosynthetic route to this compound.

Experimental Protocols

The following is a detailed methodology for the quantification of this compound in plant material, based on the protocol described by Steinhaus and Schieberle (2017) for curry leaves.[1]

Objective: To extract, identify, and quantify the enantiomers of this compound in fresh plant tissue.

Methodology: Stable Isotope Dilution Assay (SIDA) in combination with Gas Chromatography-Gas Chromatography-Mass Spectrometry (GC-GC-MS).

Materials and Reagents:

-

Fresh plant tissue (e.g., curry leaves)

-

Liquid nitrogen

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Internal standards: deuterated (¹³C₆)-labeled (R,S)-1-phenylethanethiol

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Glassware: homogenizer, centrifuge tubes, flasks

-

Instrumentation: Gas chromatograph coupled to a second gas chromatograph and a mass spectrometer (GC-GC-MS)

Procedure:

-

Sample Preparation and Extraction:

-

Cryogenically grind a known weight of fresh plant tissue to a fine powder using liquid nitrogen.

-

Homogenize the powdered tissue with dichloromethane and the deuterated internal standard solution.

-

Centrifuge the homogenate to separate the organic and solid phases.

-

Collect the dichloromethane extract.

-

Dry the extract over anhydrous sodium sulfate.

-

Concentrate the extract to a defined volume under a gentle stream of nitrogen.

-

-

Gas Chromatography-Gas Chromatography-Mass Spectrometry (GC-GC-MS) Analysis:

-

Inject an aliquot of the concentrated extract into the GC-GC-MS system.

-

First Dimension GC Separation: Utilize a non-polar capillary column to separate the volatile compounds based on their boiling points.

-

Heart-Cutting: Selectively transfer the effluent containing the target analytes (this compound enantiomers) to the second GC column.

-

Second Dimension GC Separation: Employ a chiral capillary column to separate the (R)- and (S)-enantiomers of this compound.

-

Mass Spectrometry Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the specific ions of both the native and labeled this compound.

-

-

Quantification:

-

Calculate the concentration of each enantiomer based on the ratio of the peak areas of the analyte to its corresponding labeled internal standard.

-

Signaling and Biosynthetic Pathways

A definitive biosynthetic pathway for this compound in plants has not been experimentally elucidated. However, based on the known biosynthesis of the analogous alcohol, 1-phenylethanol, in tea flowers, a putative pathway can be proposed.[2][4][5] The key steps likely involve the conversion of acetophenone.

The biosynthesis of 1-phenylethanol in Camellia sinensis proceeds from acetophenone, with enzymes identified as short-chain dehydrogenases/reductases (SDRs) responsible for the reduction to the corresponding alcohol.[5] It is plausible that a similar enzymatic reaction, potentially involving a reductase and a subsequent sulfurylating enzyme, could lead to the formation of this compound.

Below is a diagram illustrating a putative biosynthetic pathway for this compound.

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the analysis of this compound in a plant matrix.

Caption: Experimental workflow for this compound analysis.

References

- 1. Confirmation of 1-Phenylethane-1-thiol as the Character Impact Aroma Compound in Curry Leaves and Its Behavior during Tissue Disruption, Drying, and Frying - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Elucidation of Differential Accumulation of 1-Phenylethanol in Flowers and Leaves of Tea (Camellia sinensis) Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimization of the Production of 1-Phenylethanol Using Enzymes from Flowers of Tea (Camellia sinensis) Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Characterization of enzymes specifically producing chiral flavor compounds (R)- and (S)-1-phenylethanol from tea (Camellia sinensis) flowers - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties of 1-Phenylethanethiol: boiling point, solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-phenylethanethiol, with a specific focus on its boiling point and solubility. This document is intended to serve as a valuable resource for professionals in research and development who utilize this compound in their work.

Core Physical Properties of this compound

This compound is an organosulfur compound that presents as a yellow, oily liquid with a characteristic meaty and pungent odor.[1] Its physical properties are crucial for its handling, application, and in the design of experimental procedures.

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For this compound, the boiling point has been reported under both atmospheric and reduced pressure conditions.

| Parameter | Value | Conditions |

| Estimated Boiling Point | 207°C | Atmospheric Pressure |

| Boiling Point | 83-84°C | 14 Torr |

Solubility

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. This compound exhibits solubility characteristics typical of a molecule with both a nonpolar aromatic ring and a polar thiol group.

| Solvent | Qualitative Solubility | Quantitative Solubility Data |

| Water | Insoluble[1][2][3] | Not readily available in scientific literature. |

| Ethanol | Soluble[1][2][3] | Not readily available in scientific literature. |

| Organic Solvents | Soluble[4] | Soluble in various organic solvents such as diethyl ether.[5] |

Experimental Protocols

Detailed methodologies are essential for the accurate determination of physical properties. Below are established protocols for measuring the boiling point and solubility of a liquid organic compound like this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of a small quantity of a liquid.

Materials:

-

Thiele tube or similar heating apparatus (e.g., oil bath)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

This compound sample

-

Heat source

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The assembly is clamped within the Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil), making sure the oil level is above the sample.

-

The apparatus is heated gently and slowly.

-

As the temperature rises, air trapped in the capillary tube will be seen escaping as a slow stream of bubbles.

-

The heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. At this point, the vapor pressure of the sample is equal to the external pressure.

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops, and the liquid just begins to enter the capillary tube.

Determination of Solubility (Shake-Flask Method)

This is a common method for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound

-

Solvent (e.g., water, ethanol)

-

Conical flasks with stoppers

-

Shaking incubator or magnetic stirrer

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, GC-MS, or HPLC)

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent in a conical flask. The excess is to ensure that a saturated solution is formed.

-

The flask is securely stoppered and placed in a shaking incubator set at a constant temperature. The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, the solution is allowed to stand to let the undissolved solute settle.

-

To separate the undissolved solute, the solution is centrifuged or filtered.

-

A known volume of the clear, saturated supernatant is carefully withdrawn and diluted with the solvent to a concentration within the analytical range of the chosen quantification method.

-

The concentration of this compound in the diluted sample is determined using a pre-calibrated analytical instrument.

-

The solubility is then calculated by taking into account the dilution factor and is typically expressed in units such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

Caption: Experimental workflow for determining the boiling point and solubility of this compound.

References

- 1. This compound | C8H10S | CID 141850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scent.vn [scent.vn]

- 3. 6263-65-6 CAS MSDS ((R)-1-Phenylethanethiol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. CAS 6263-65-6: this compound | CymitQuimica [cymitquimica.com]

- 5. Buy (R)-1-Phenylethanethiol (EVT-3397340) | 33877-16-6 [evitachem.com]

An In-depth Technical Guide on the Odor Profile of 1-Phenylethanethiol and its Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylethanethiol is a volatile sulfur compound with a complex and potent odor profile. As a chiral molecule, it exists in two enantiomeric forms, (R)-1-phenylethanethiol and (S)-1-phenylethanethiol. The stereochemistry of odorants can play a crucial role in their interaction with olfactory receptors, often leading to distinct odor perceptions and potencies for different enantiomers. This technical guide provides a comprehensive overview of the odor profile of this compound and its individual enantiomers, including their sensory characteristics and odor thresholds. The document also outlines a detailed experimental protocol for the determination of odor thresholds and discusses the underlying signaling pathways involved in olfactory perception.

Odor Profile and Sensory Characteristics

The odor of this compound is generally described as multi-faceted, with dominant sulfurous notes accompanied by floral, meaty, tropical, and burnt characteristics.[1] The perception of these characteristics can vary depending on the concentration and the specific enantiomeric composition of the sample.

Racemic this compound: The mixture of both enantiomers presents a complex aroma profile characterized by the following descriptors:

-

Sulfurous

-

Floral

-

Meaty

-

Tropical

-

Burnt

-

Roasted

(R)-1-Phenylethanethiol: The (R)-enantiomer, when evaluated at a concentration of 0.10% in propylene (B89431) glycol, is described with the following odor notes:

-

Sulfurous

-

Floral

-

Tropical

-

Meaty

(S)-1-Phenylethanethiol: While specific descriptors for the pure (S)-enantiomer are not as readily available in the literature, its exceptionally low odor threshold suggests it is a powerful odorant.

Quantitative Odor Thresholds

Odor threshold is a critical parameter for characterizing the potency of an odorant. It is defined as the minimum concentration of a substance in a given matrix (e.g., water or air) that can be detected by the human sense of smell. Significant differences in odor thresholds between enantiomers are commonly observed and highlight the stereospecificity of olfactory receptors.

| Compound | Odor Threshold in Water (mg/kg) | Odor Threshold in Air (mg/m³) |

| (R)-1-Phenylethanethiol | 0.000005 | Not available |

| (S)-1-Phenylethanethiol | 0.000005 | Not available |

Note: The odor threshold values in water are reported from a single source and further validation may be beneficial.[2]

Experimental Protocols

Determination of Odor Thresholds by Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to determine the odor activity of individual volatile compounds in a complex mixture. The following protocol outlines the general steps for determining the odor threshold of chiral thiols.

Objective: To determine the odor detection threshold of (R)- and (S)-1-phenylethanethiol using a trained sensory panel and GC-O.

Materials and Equipment:

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).

-

Chiral capillary column suitable for the separation of the enantiomers of this compound.

-

High-purity carrier gas (e.g., helium or hydrogen).

-

Syringes for liquid injection.

-

Standards of (R)- and (S)-1-phenylethanethiol of high chemical and enantiomeric purity.

-

Solvent for dilution (e.g., ethanol (B145695) or propylene glycol).

-

Trained sensory panel (typically 8-12 panelists screened for their olfactory acuity).

-

Odor-free environment for sensory evaluation.

Methodology:

-

Standard Preparation: Prepare a stock solution of each enantiomer in the chosen solvent. A series of dilutions is then prepared from the stock solution, typically in descending order of concentration (e.g., by a factor of 2 or 3).

-

GC-O Analysis:

-

Inject a fixed volume of the highest concentration standard of one enantiomer into the GC-O system.

-

The effluent from the GC column is split between the FID and the ODP.

-

A trained panelist sniffs the effluent from the ODP and indicates the retention time at which an odor is detected and provides a description of the odor.

-

This process is repeated for each dilution until the panelist can no longer detect the odor. The lowest concentration at which the odor is reliably detected is recorded as the individual's detection threshold.

-

-

Panel Evaluation: The procedure is repeated with all panelists for both enantiomers. The group's odor threshold is typically calculated as the geometric mean of the individual thresholds.

-

Data Analysis: The retention times of the odor events are compared with the retention times of the peaks on the FID chromatogram to confirm the identity of the odor-active compound. The odor thresholds for the (R) and (S) enantiomers are then reported in the appropriate units (e.g., ng/L in air or mg/kg in the solvent).

Olfactory Signaling Pathway

The perception of odorants is initiated by the interaction of these molecules with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal epithelium. While the specific human olfactory receptors that respond to this compound and its enantiomers have not been definitively identified in the literature, it is known that the related compound, 2-phenylethanethiol, can activate the broadly tuned human olfactory receptors OR1A1 and OR2W1.[2] It is plausible that this compound enantiomers also interact with these or other, more specific, olfactory receptors.

The binding of an odorant molecule to its cognate OR triggers a conformational change in the receptor, which in turn activates a heterotrimeric G-protein, typically the olfactory-specific G-protein, Gαolf. This initiates a signal transduction cascade, as depicted in the diagram below.

The differential interaction of the (R) and (S) enantiomers of this compound with the chiral binding pocket of an olfactory receptor can lead to variations in binding affinity and receptor activation. This can result in different downstream signaling strengths and, consequently, different perceived odor qualities and intensities. The identification of the specific ORs for these enantiomers is an area for future research and would provide a more detailed understanding of the molecular basis for their distinct odor profiles.

Conclusion

This compound and its enantiomers are potent odorants with complex sensory profiles. The available data indicates that while both enantiomers possess a low odor threshold, their qualitative odor characteristics may differ. This technical guide has provided a summary of the current knowledge on the odor profile of these compounds, a detailed protocol for the determination of their odor thresholds, and an overview of the relevant olfactory signaling pathways. Further research is warranted to identify the specific olfactory receptors responsible for the perception of these enantiomers, which will provide deeper insights into the mechanisms of chiral recognition in olfaction and could have significant implications for the fields of flavor and fragrance chemistry, as well as drug development where off-odors can be a critical factor.

References

Thermal Stability and Degradation of 1-Phenylethanethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation of 1-phenylethanethiol. Due to the limited availability of direct experimental data for this specific compound, this guide draws upon information from analogous aromatic and aliphatic thiols to infer potential thermal behavior, degradation pathways, and experimental considerations. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals working with this compound, highlighting key stability characteristics and offering guidance for its handling and analysis in thermally stressed conditions.

Introduction

This compound (C₈H₁₀S) is an organosulfur compound characterized by a phenyl group and a thiol (-SH) functional group attached to the same carbon atom. Its structural features make it a molecule of interest in various chemical and pharmaceutical applications. Understanding the thermal stability of this compound is crucial for its synthesis, storage, and application, particularly in processes where it may be subjected to elevated temperatures. Thermal degradation can lead to the formation of impurities, loss of desired activity, and potential safety hazards. This guide summarizes the available, albeit limited, information and provides a theoretical framework for approaching the thermal analysis of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different environments and for designing appropriate experimental protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀S | [1] |

| Molecular Weight | 138.23 g/mol | [1][2][3] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| XLogP3 | 2.4 | [1][2][3] |

Thermal Stability Analysis: Analogous Compounds

Thiophenol (Benzenethiol): Thiophenol is reported to be thermally stable, with pyrolysis not commencing below 500°C[4]. This high thermal stability is attributed to the strong bond between the aromatic ring and the sulfur atom.

Benzyl Mercaptan: Benzyl mercaptan is reported to be stable under recommended storage conditions[5]. Upon heating to decomposition, it is expected to emit toxic fumes of sulfur oxides[6]. However, a specific decomposition temperature is not provided.

Based on these analogs, it can be inferred that this compound likely possesses significant thermal stability, with decomposition expected to occur at elevated temperatures. The presence of the ethyl group, however, may introduce additional degradation pathways not present in thiophenol.

Proposed Thermal Degradation Pathways

In the absence of specific experimental data for this compound, potential thermal degradation pathways can be proposed based on the known chemistry of thiols and the study of analogous compounds like ethanethiol[7]. The primary decomposition routes are likely to involve the cleavage of the C-S, C-C, and S-H bonds.

A proposed degradation pathway for this compound is illustrated in the following diagram:

Caption: Proposed thermal degradation pathways of this compound.

Pathway 1: β-Hydride Elimination: This pathway involves the elimination of hydrogen sulfide (H₂S) to form styrene. This is a common decomposition route for compounds with a beta-hydrogen relative to a leaving group.

Pathway 2: C-S Bond Homolytic Cleavage: This pathway leads to the formation of a 1-phenylethyl radical and a thiol radical (•SH). These radical species are highly reactive and can initiate a cascade of further reactions.

Pathway 3: C-C Bond Homolytic Cleavage: Cleavage of the carbon-carbon bond between the phenyl group and the ethylthiol moiety would result in a phenyl radical and an ethanethiol radical.

The relative prominence of these pathways will depend on the specific temperature and pressure conditions. The resulting radical species can undergo a variety of secondary reactions, including recombination, disproportionation, and fragmentation, leading to a complex mixture of degradation products.

Potential Degradation Products

Based on the proposed degradation pathways, a range of degradation products can be anticipated. Identification and quantification of these products would typically be achieved using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). A list of potential degradation products is provided in Table 2.

Table 2: Potential Thermal Degradation Products of this compound

| Potential Product | Proposed Origin |

| Styrene | β-Hydride Elimination |

| Hydrogen Sulfide (H₂S) | β-Hydride Elimination |

| Ethylbenzene | Radical Recombination/Hydrogen Abstraction |

| Toluene | Fragmentation of 1-Phenylethyl Radical |

| Benzene | Fragmentation of Phenyl Radical |

| Di(1-phenylethyl) sulfide | Radical Recombination |

| Di(1-phenylethyl) disulfide | Oxidation of Thiol Radicals |

| Various hydrocarbons | Radical Fragmentation and Recombination |

Experimental Protocols for Thermal Analysis

While specific protocols for this compound are not available, general methodologies for the thermal analysis of liquid organic compounds can be adapted.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature and is used to determine its thermal stability and decomposition profile[8].

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.

Apparatus: Thermogravimetric Analyzer.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., ambient to 600 °C).

-

Data Analysis: The mass loss of the sample is recorded as a function of temperature. The onset of decomposition is typically determined from the intersection of the baseline and the tangent of the decomposition step in the TGA curve.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, providing information on thermal events such as melting, boiling, and decomposition[8].

Objective: To identify thermal transitions and decomposition events of this compound.

Apparatus: Differential Scanning Calorimeter.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Heating Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a desired temperature range.

-

Data Analysis: The difference in heat flow between the sample and the reference is plotted against temperature. Endothermic and exothermic peaks correspond to thermal events.

An illustrative workflow for the thermal analysis of a thiol sample is presented below:

Caption: General experimental workflow for thermal analysis.

Conclusion and Future Directions

The thermal stability and degradation of this compound are critical parameters for its safe and effective use in research and industry. While direct experimental data is currently lacking, analysis of analogous compounds suggests that it is a relatively stable molecule. The proposed degradation pathways, primarily involving β-hydride elimination and homolytic bond cleavage, provide a framework for understanding its potential decomposition products.

Future research should focus on obtaining empirical data for this compound through standardized TGA and DSC experiments. Furthermore, detailed analysis of its thermal degradation products using techniques like TGA-GC-MS is essential to validate the proposed mechanisms and to identify any unique or unexpected decomposition products. Such studies will provide the necessary data to establish safe handling and processing limits for this important chemical compound.

References

- 1. This compound | C8H10S | CID 141850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-1-Phenylethanethiol | C8H10S | CID 12217730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-1-Phenylethanethiol | C8H10S | CID 10313168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. westliberty.edu [westliberty.edu]

- 6. guidechem.com [guidechem.com]

- 7. Thermal Decomposition Mechanism for Ethanethiol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

1-Phenylethanethiol CAS number and molecular formula

An In-depth Technical Guide to 1-Phenylethanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key organosulfur compound. It covers its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and relevant safety information. This document is intended to be a valuable resource for professionals in research and development.

Chemical Identity and Properties

This compound, also known as α-methylbenzyl mercaptan, is an aromatic thiol with a distinct, pungent odor. Its core structure consists of a phenyl group and a thiol group attached to the same ethyl carbon.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 6263-65-6[1] |

| Molecular Formula | C₈H₁₀S[1] |

| IUPAC Name | This compound[1] |

| Synonyms | 1-Phenylethyl mercaptan, α-Methylbenzyl mercaptan, 1-Mercapto-1-phenylethane[1] |

| Molecular Weight | 138.23 g/mol [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Yellow oily liquid with a meat-like, pungent odor | [1] |

| Solubility | Insoluble in water; Soluble in ethanol (B145695) | [1] |

| Density | 1.017 - 1.021 g/cm³ | [1] |

| Refractive Index | 1.579 - 1.585 | [1] |

| Boiling Point | ~207 °C (estimated) | |

| Flash Point | 76 °C | [2] |

| pKa | ~10.12 (Predicted) | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | (400 MHz, CDCl₃): δ 1.49 (d, J = 6.4 Hz, 3H), 1.93 (s, 1H), 4.88 (q, J = 6.4 Hz, 1H), 7.23–7.30 (m, 3H), 7.38 (m, 1H)[3] |

| ¹³C NMR | (100 MHz, CDCl₃): δ 25.2, 69.8, 123.6, 125.6, 127.5, 129.8, 134.4, 147.9[3] |

| FTIR (Neat) | νₘₐₓ (cm⁻¹) = 3355, 1598, 1574, 1477, 1079, 811, 786, 697[3] |

| Mass Spec (GC-MS) | Major m/z peaks: 105, 79, 77[1] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and common reactions of this compound. These protocols are based on established chemical principles and are intended for execution by trained professionals.

Synthesis of this compound from 1-Phenylethanol (B42297)

This two-step procedure involves the conversion of 1-phenylethanol to 1-phenylethyl bromide, followed by reaction with thiourea (B124793) and subsequent hydrolysis.

Experimental Workflow: Synthesis of this compound

Caption: Synthesis of this compound from 1-Phenylethanol.

Methodology:

-

Step 1: Synthesis of 1-Phenylethyl bromide

-

To a solution of 1-phenylethanol (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether) at 0°C under an inert atmosphere, add phosphorus tribromide (PBr₃, 0.4 eq) dropwise.

-

Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Carefully quench the reaction by pouring it over ice water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude 1-phenylethyl bromide, which can be used in the next step without further purification.

-

-

Step 2: Synthesis of this compound

-

Dissolve 1-phenylethyl bromide (1.0 eq) and thiourea (1.1 eq) in ethanol and heat the mixture to reflux for 4-6 hours to form the isothiuronium salt intermediate.

-

Cool the reaction mixture and add a solution of sodium hydroxide (B78521) (3.0 eq) in water.

-

Heat the mixture to reflux for another 2-3 hours to hydrolyze the intermediate.

-

After cooling, acidify the reaction mixture with dilute hydrochloric acid.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by vacuum distillation to obtain this compound.

-

S-Alkylation of this compound

A common reaction of thiols is their alkylation to form thioethers. This protocol describes a representative S-alkylation using benzyl (B1604629) bromide.

Experimental Workflow: S-Alkylation of this compound

Caption: S-Alkylation of this compound with Benzyl Bromide.

Methodology:

-

To a solution of this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15-30 minutes to generate the thiolate anion.

-

Add the alkylating agent, for instance, benzyl bromide (1.1 eq), to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction's progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, quench it by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude thioether by column chromatography on silica (B1680970) gel.

Oxidation of this compound to its Disulfide

Thiols can be readily oxidized to form disulfides. This protocol outlines a general method for this transformation.

Experimental Workflow: Oxidation of this compound

Caption: Oxidation of this compound to Bis(1-phenylethyl) disulfide.

Methodology:

-

Dissolve this compound (1.0 eq) in a suitable solvent, such as methanol (B129727) or dichloromethane.

-

Add a mild oxidizing agent. A solution of iodine (0.5 eq) in the same solvent can be added dropwise until a persistent yellow color is observed. Alternatively, hydrogen peroxide (H₂O₂) can be used.

-

Stir the reaction mixture at room temperature. The reaction is often rapid.

-

Monitor the disappearance of the thiol by TLC or GC.

-

If iodine is used, the reaction can be quenched with a dilute solution of sodium thiosulfate (B1220275) to remove excess iodine.

-

Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the disulfide, which can be further purified if necessary.

Biological Relevance and Applications

The primary biological significance of this compound is its potent aroma, which leads to its use as a flavoring agent in the food industry. Its interaction with olfactory receptors in the nose is responsible for its characteristic scent. While there is some suggestion of potential antimicrobial properties, this area requires further investigation. In drug development, its main utility is as a chemical intermediate for the synthesis of more complex molecules, leveraging the reactivity of the thiol group.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a flammable liquid and an irritant to the skin and eyes. Inhalation of its vapors may be harmful. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when working with this compound.

References

An In-depth Technical Guide to the Reactivity of the Thiol Group in 1-Phenylethanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the thiol group in 1-phenylethanethiol. It covers the core chemical properties, key reactions, and influencing factors, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding for research and development applications.

Introduction to this compound

This compound (C₈H₁₀S) is an aromatic thiol characterized by a sulfhydryl (-SH) group attached to a short alkyl chain, which in turn is bonded to a phenyl ring.[1][2] This structure imparts a unique combination of properties that influence the reactivity of the thiol group, making it distinct from simple aliphatic thiols.[3] The presence of the phenyl group significantly modulates the electronic and steric environment of the sulfur atom, which is central to its chemical behavior.[3] The compound is a chiral molecule, existing as (R) and (S) enantiomers, a factor that can be critical in asymmetric synthesis and pharmaceutical applications.[4]

Physicochemical and Reactivity Data

The reactivity of the thiol group is fundamentally governed by its physicochemical properties. The key quantitative data for this compound are summarized below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀S | [2][4] |

| Molecular Weight | 138.23 g/mol | [2][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| pKa of Thiol Group | 9.83 - 10.12 | [3][6] |

| Solubility | Insoluble in water, soluble in organic solvents | [1][2] |

Core Reactivity of the Thiol Group

The thiol group (-SH) is the primary center of reactivity in this compound. Its behavior is dominated by the nucleophilicity of the sulfur atom, the acidity of the thiol proton, and its susceptibility to oxidation.

The thiol group is ionizable, and its deprotonation to the corresponding thiolate anion (R-S⁻) significantly enhances its nucleophilicity.[7][8] The equilibrium between the neutral thiol and the anionic thiolate is governed by the pKa of the thiol and the pH of the medium.[9][10] For this compound, the pKa is in the range of 9.83-10.12, meaning that under mildly basic conditions, a significant concentration of the highly reactive thiolate anion is present.[3][6]

The phenyl group plays a crucial role in enhancing the acidity of the thiol proton compared to aliphatic thiols.[3] This is attributed to the electron-withdrawing inductive effect of the aromatic ring, which stabilizes the thiolate anion.[3] The thiolate is a soft nucleophile, making it highly reactive towards soft electrophiles in reactions such as S-alkylation.[3][8]

One of the most fundamental reactions of this compound is S-alkylation, which forms thioethers.[3] This reaction typically proceeds through a classic Sₙ2 mechanism, where the thiolate anion attacks an alkyl halide or other electrophile with a suitable leaving group.[3][11]

The general two-step process involves:

-

Deprotonation: The thiol is treated with a base (e.g., sodium hydride, potassium carbonate) to generate the nucleophilic thiolate anion.[3]

-

Nucleophilic Attack: The thiolate attacks the electrophilic carbon, displacing the leaving group to form the thioether.[3]

References

- 1. CAS 6263-65-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H10S | CID 141850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 6263-65-6 [smolecule.com]

- 4. Buy (R)-1-Phenylethanethiol (EVT-3397340) | 33877-16-6 [evitachem.com]

- 5. (R)-1-Phenylethanethiol | C8H10S | CID 12217730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-1-Phenylethanethiol CAS#: 33877-11-1 [m.chemicalbook.com]

- 7. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. openjournals.maastrichtuniversity.nl [openjournals.maastrichtuniversity.nl]

- 10. Typical pKa of thiol groups - Human Homo sapiens - BNID 103537 [bionumbers.hms.harvard.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Notes & Protocols: Synthesis of 1-Phenylethanethiol from 1-Phenylethanol

Introduction

1-Phenylethanethiol is an organosulfur compound of significant interest in chemical synthesis, particularly in the development of pharmaceuticals and fine chemicals. Its thiol functional group imparts unique reactivity, making it a valuable building block. A common and accessible synthetic precursor for this compound is 1-phenylethanol (B42297). This document provides detailed protocols for the conversion of 1-phenylethanol to this compound, targeting researchers, scientists, and professionals in drug development. The methods outlined include a classical two-step approach via a halide intermediate and a direct one-pot conversion using the Mitsunobu reaction.

Overview of Synthetic Strategies

The conversion of a secondary alcohol like 1-phenylethanol to the corresponding thiol can be achieved through several established synthetic routes. The choice of method often depends on factors such as desired stereochemistry, substrate tolerance to reaction conditions, and scalability. The primary strategies are:

-